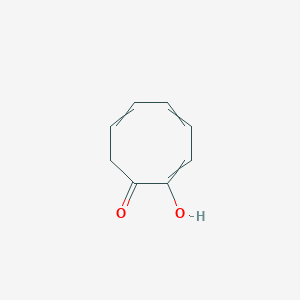
2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane is an organic compound with the molecular formula C12H24O2 It belongs to the class of cyclic ethers, specifically oxolanes, which are characterized by a five-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylbutyl alcohol with ethyl 5-methyl-2-oxopentanoate in the presence of an acid catalyst. The reaction proceeds through an intramolecular cyclization mechanism, forming the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, reaction optimization, and purification of the final product. Advanced techniques such as distillation and chromatography are often employed to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to open-chain alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxolanes with various functional groups.
Applications De Recherche Scientifique
2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The oxolane ring structure allows for unique interactions with biological molecules, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-ethoxy-3-(3-methylbutyl)oxolane
- 3-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine
- Butanoic acid, 2-methyl-, 3-methylbutyl ester
Uniqueness
2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane stands out due to its specific structural arrangement and functional groups. The presence of the ethoxy group and the methylbutyl side chain imparts unique chemical and physical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
61103-83-1 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
2-ethoxy-5-methyl-3-(3-methylbutyl)oxolane |
InChI |
InChI=1S/C12H24O2/c1-5-13-12-11(7-6-9(2)3)8-10(4)14-12/h9-12H,5-8H2,1-4H3 |
Clé InChI |
ZNDBNSRAYZKVPM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C(CC(O1)C)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone](/img/structure/B14602518.png)
![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)
![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)
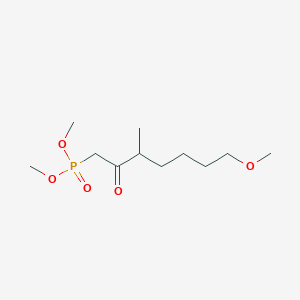
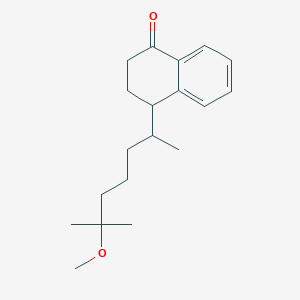
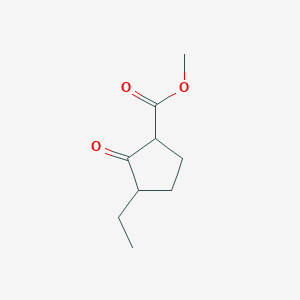
![9-Diazobicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14602570.png)
![2-[(E)-(Cyclohexylimino)methyl]benzaldehyde](/img/structure/B14602571.png)

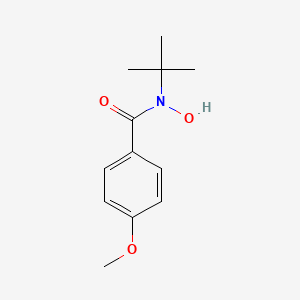
![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)
